molecular formula C16H15N3O6S B2905462 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-64-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

カタログ番号: B2905462
CAS番号: 942006-64-6
分子量: 377.37
InChIキー: PPOBITXHDUZJFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a propanamide side chain modified with a 4-methoxyphenylsulfonyl moiety. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design.

特性

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-23-11-4-6-12(7-5-11)26(21,22)10-8-14(20)17-16-19-18-15(25-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBITXHDUZJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common approach is the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with 4-methoxybenzenesulfonamide to introduce the sulfonyl group. Subsequent cyclization with hydrazine hydrate forms the oxadiazole ring, followed by amide formation with 3-aminopropanamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Studies have indicated its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.

作用機序

The mechanism by which N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several synthesized derivatives (Table 1):

Compound Name Core Structure Substituents Key Structural Differences Reference
Target Compound 1,3,4-oxadiazole - 5-(furan-2-yl)
- 3-((4-methoxyphenyl)sulfonyl)propanamide
N/A N/A
LMM11
(4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
1,3,4-oxadiazole - 5-(furan-2-yl)
- Benzamide with cyclohexyl-ethylsulfamoyl
Sulfamoyl vs. sulfonyl; benzamide vs. propanamide
3-((4-Chlorophenyl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide 1,3,4-oxadiazole - 5-(4-methoxyphenyl)
- 3-((4-chlorophenyl)sulfonyl)propanamide
Chlorophenyl vs. methoxyphenyl sulfonyl
8i
(2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide)
1,3,4-oxadiazole - Piperidinyl-sulfonyl group
- Thioether linkage
Piperidinyl vs. propanamide; thioether vs. direct bond

Key Observations :

  • Electron-Donating vs.
  • Heteroaromatic vs.
Physicochemical Properties

Comparative data for selected analogs (Table 2):

Compound Name Molecular Formula Melting Point (°C) Yield (%) Solubility Trends Reference
Target Compound C₁₇H₁₆N₄O₆S Not reported N/A Likely moderate (polar sulfonyl) N/A
LMM11 C₂₃H₂₇N₅O₅S₂ Not reported Not reported Improved (pluronic surfactant used in assays)
8d
(3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide)
C₁₅H₁₄N₄O₂S₂ 135–136 78 Low (amorphous solid)
7k
(3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide)
C₂₄H₂₇ClN₄O₄S₂ 66–68 78 Low (crystalline solid)

Key Observations :

  • Melting Points : Derivatives with bulkier substituents (e.g., piperidinyl in ) exhibit lower melting points (134–144°C) compared to simpler analogs (135–136°C in ), suggesting increased conformational flexibility.
  • Yield : Most analogs are synthesized in high yields (73–89%) via multistep protocols involving Na₂CO₃-mediated coupling (e.g., ).

Key Observations :

  • Antifungal Activity: The furan-containing LMM11 shows efficacy against C.
  • Role of Methoxy Groups : Methoxyphenyl derivatives (e.g., ) often exhibit enhanced CNS activity due to increased lipophilicity, a trait relevant to the target compound.

生物活性

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole class, which has been extensively studied for various pharmacological properties including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a furan moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its interaction with biological targets. The molecular formula is C15_{15}H14_{14}N4_4O4_4S, with a molecular weight of 342.36 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide have shown the ability to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. In vitro experiments indicated that these compounds could significantly increase the expression of p53 and activate caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
1MCF-70.65Apoptosis via p53 activation
2HeLa2.41Caspase activation
3PANC-10.75Targeting metabolic pathways

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds containing the furan and oxadiazole structures have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus10 µg/mL
BEscherichia coli15 µg/mL
CPseudomonas aeruginosa20 µg/mL

Enzyme Inhibition Studies

Studies have highlighted the potential of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in inhibiting specific enzymes relevant to disease mechanisms, particularly acetylcholinesterase (AChE). This inhibition is crucial in the context of Alzheimer's disease treatment strategies .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50_{50} (nM)
DAcetylcholinesterase50
ECarbonic Anhydrase IX89

Case Studies

A notable case study involved the synthesis and evaluation of multiple oxadiazole derivatives where researchers found that modifications on the furan and sulfonamide groups significantly enhanced biological activity. These findings suggest that structural optimization is essential for developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/ethanol) .
  • Step 2 : Sulfonylation of the intermediate using 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Step 3 : Final coupling of the oxadiazole and sulfonamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    • Key Parameters : Reaction temperature (typically 0–5°C for sulfonylation), solvent polarity (DMF for cyclization), and pH control (neutral for coupling reactions). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR spectroscopy (δ 7.8–8.2 ppm for aromatic protons) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy :
  • 1H NMR: Peaks at δ 2.5–3.0 ppm (methylene protons adjacent to sulfonyl group), δ 6.5–7.5 ppm (furan and methoxyphenyl aromatic protons) .
  • 13C NMR: Signals at ~160 ppm (oxadiazole C=N), ~125 ppm (sulfonyl-attached carbons) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 415.1 (calculated for C₁₆H₁₄N₄O₅S) .
  • IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O of sulfonyl), and 1250 cm⁻¹ (C-O-C of furan) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In vitro Assays :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Urease inhibition assays using jack bean urease, with IC₅₀ determination via Berthelot’s method (monitoring NH₃ release at 630 nm) .
    • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ > 50 µM considered low toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in antimicrobial efficacy across studies may arise from:

  • Assay Variability : Differences in bacterial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. LB agar) .
  • Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (≥95%) before testing .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .

Q. What mechanistic studies are warranted to elucidate its enzyme inhibition properties?

  • Experimental Design :

  • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against urease .
  • Molecular Docking : AutoDock Vina simulations to predict binding interactions with urease active site (PDB ID: 4H9M). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking of the furan ring .
  • Mutagenesis Studies : Site-directed mutagenesis of key urease residues (e.g., Cys592) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • SAR Modifications :

  • Sulfonyl Group : Replace 4-methoxyphenyl with 4-chlorophenyl to enhance lipophilicity (logP ↑) and membrane permeability .
  • Oxadiazole Ring : Substitute furan with thiophene to evaluate electronic effects on enzyme binding .
    • Data Table :
DerivativeIC₅₀ (Urease, µM)logPCytotoxicity (IC₅₀, µM)
Parent12.52.1>100
4-Cl-Ph8.32.885
Thiophene15.62.4>100

Q. What in vivo models are suitable for validating its therapeutic potential?

  • Animal Models :

  • Anti-inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) .
  • Anticancer : Xenograft models using HT-29 colon cancer cells (monitor tumor volume reduction via caliper measurements) .
    • Pharmacokinetics : Assess bioavailability (%F) via LC-MS/MS plasma analysis (t½, Cmax, AUC) .

Key Considerations for Experimental Design

  • Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and biological assay conditions (e.g., cell passage number) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., 3R principles) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。